N-naphthalen-2-yl-4-nitro-N-(2-phenoxyethyl)benzamide
Overview
Description
N-naphthalen-2-yl-4-nitro-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C25H20N2O4 This compound is characterized by the presence of a naphthalene ring, a nitro group, and a phenoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-4-nitro-N-(2-phenoxyethyl)benzamide typically involves a multi-step process:
Nitration of Naphthalene: The initial step involves the nitration of naphthalene to produce 2-nitronaphthalene. This is achieved by treating naphthalene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Reduction of Nitro Group: The nitro group in 2-nitronaphthalene is then reduced to an amine group, forming 2-aminonaphthalene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Formation of Benzamide: The 2-aminonaphthalene is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form N-naphthalen-2-yl-4-nitrobenzamide.
Introduction of Phenoxyethyl Group: Finally, the phenoxyethyl group is introduced by reacting N-naphthalen-2-yl-4-nitrobenzamide with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-2-yl-4-nitro-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The phenoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N-naphthalen-2-yl-4-amino-N-(2-phenoxyethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Oxidation: Formation of oxidized derivatives of the naphthalene ring.
Scientific Research Applications
N-naphthalen-2-yl-4-nitro-N-(2-phenoxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its structural properties.
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-4-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-naphthalen-2-yl-4-nitrobenzamide: Similar structure but lacks the phenoxyethyl group.
N-naphthalen-2-yl-3-nitrobenzamide: Similar structure with a nitro group at a different position.
N-naphthalen-2-yl-4-amino-N-(2-phenoxyethyl)benzamide: Reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
N-naphthalen-2-yl-4-nitro-N-(2-phenoxyethyl)benzamide is unique due to the presence of both the nitro and phenoxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-naphthalen-2-yl-4-nitro-N-(2-phenoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-25(20-11-13-22(14-12-20)27(29)30)26(16-17-31-24-8-2-1-3-9-24)23-15-10-19-6-4-5-7-21(19)18-23/h1-15,18H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHWRRSWQHSIRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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